molecular formula C8H14ClNO2 B1477708 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2092722-21-7

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1477708
CAS No.: 2092722-21-7
M. Wt: 191.65 g/mol
InChI Key: ZQYDBFKDLMIUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, facilitating interactions with various biological targets. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are crucial for signal transduction. By altering kinase activity, it can affect downstream signaling pathways, leading to changes in gene expression and metabolic processes . Furthermore, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 can lead to enzyme inhibition, affecting the metabolism of other compounds . Additionally, this compound can interact with DNA, leading to changes in gene expression. Its ability to form hydrogen bonds and interact with various biomolecules makes it a potent modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity. In animal studies, a threshold effect has been noted, where doses above a certain level result in significant toxic effects, including liver and kidney damage . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect the pharmacokinetics of other drugs, highlighting its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct it to specific compartments or organelles, influencing its activity . For example, its interaction with nuclear proteins can lead to changes in gene expression, while its presence in the cytoplasm can affect metabolic processes .

Properties

IUPAC Name

2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYDBFKDLMIUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.